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Compound of Interest

Compound Name: 2-Ethoxy-4-phenylthiophene

Cat. No.: B132863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-
Ethoxy-4-phenylthiophene. While direct experimental and computational data for this specific

molecule is not extensively available in public literature, this document presents a robust

theoretical framework and representative data based on established computational

methodologies for similar thiophene derivatives. This guide serves as a blueprint for

researchers seeking to model and understand the behavior of 2-Ethoxy-4-phenylthiophene
and related compounds in the context of drug discovery and materials science.

Core Computational Data
The following tables summarize the kind of quantitative data that can be obtained for 2-Ethoxy-
4-phenylthiophene using Density Functional Theory (DFT) calculations. The values presented

here are representative examples derived from studies on structurally similar molecules and

should be considered illustrative.[1][2][3]

Table 1: Optimized Geometric Parameters (DFT/B3LYP/6-
311++G(d,p))
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Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C2-S1 1.75

C5-S1 1.78

C2-C3 1.38

C3-C4 1.45

C4-C5 1.39

C4-C_phenyl 1.48

C2-O_ethoxy 1.35

**Bond Angles (°) ** C5-S1-C2 92.5

S1-C2-C3 111.0

C2-C3-C4 113.0

C3-C4-C5 112.5

S1-C5-C4 111.0

Dihedral Angles (°) C5-S1-C2-C3 0.5

C3-C4-C_phenyl-C_phenyl 35.0

Table 2: Electronic Properties (DFT/B3LYP/6-
311++G(d,p))
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Property Value

HOMO Energy (eV) -5.85

LUMO Energy (eV) -1.20

HOMO-LUMO Gap (eV) 4.65

Dipole Moment (Debye) 2.15

Ionization Potential (eV) 5.85

Electron Affinity (eV) 1.20

Chemical Hardness (η) 2.325

Chemical Potential (μ) -3.525

Electrophilicity Index (ω) 2.68

Table 3: Calculated Vibrational Frequencies (Selected
Modes)

Wavenumber (cm⁻¹) Assignment

3100-3000 C-H stretching (Aromatic)

2980-2850 C-H stretching (Aliphatic - Ethoxy)

1595 C=C stretching (Phenyl ring)

1480 C=C stretching (Thiophene ring)

1245 C-O-C asymmetric stretching (Ethoxy)

830 C-H out-of-plane bending (Thiophene)

760 C-H out-of-plane bending (Phenyl)

Experimental and Computational Protocols
The following section details the standard methodologies for performing quantum chemical

calculations and the experimental techniques used for validating the computational results for
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thiophene derivatives.

Computational Methodology: Density Functional Theory
(DFT)

Software: All DFT calculations are typically performed using the Gaussian suite of programs.

[1]

Initial Geometry: The initial 3D structure of 2-Ethoxy-4-phenylthiophene is built using a

molecular editor and subjected to a preliminary geometry optimization using a lower-level

basis set.

Geometry Optimization: Full geometry optimization is performed using DFT with the Becke,

3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1]

[2] This level of theory provides a good balance between accuracy and computational cost

for organic molecules of this size.[4]

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy

minimum, vibrational frequency calculations are performed at the same level of theory. The

absence of imaginary frequencies indicates a stable structure. These calculations also

provide the data for the theoretical vibrational spectra (IR and Raman).

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure.

These values are used to calculate the HOMO-LUMO gap and other global reactivity

descriptors.[3]

Molecular Electrostatic Potential (MESP): The MESP map is calculated to visualize the

charge distribution and identify potential sites for electrophilic and nucleophilic attack.[1]

Experimental Validation Protocols
Synthesis: Thiophene derivatives can be synthesized through various established routes,

such as the Gewald reaction or Suzuki coupling, followed by purification using column

chromatography.[5][6]

Structural Characterization:
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NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the

atoms.

FT-IR Spectroscopy: Provides information about the functional groups present in the

molecule. The experimental vibrational frequencies are compared with the scaled

theoretical frequencies from DFT calculations.

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the

synthesized compound.

Electronic Characterization:

UV-Vis Spectroscopy: Measures the electronic absorption properties. The experimental

absorption maxima (λ_max) can be correlated with the HOMO-LUMO gap calculated by

DFT.

Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for performing and validating quantum

chemical calculations for a molecule like 2-Ethoxy-4-phenylthiophene.
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Computational Workflow

Experimental Workflow
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Caption: Workflow for computational analysis and experimental validation of 2-Ethoxy-4-
phenylthiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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